(1-ethyl-1H-pyrazol-4-yl)methanethiol

Lipophilicity Membrane Permeability Drug Design

The N1-ethyl substituent on this pyrazol-4-yl methanethiol provides a critical lipophilicity and steric profile not replicable by methyl or propyl analogs. It enables precise tuning of membrane permeability and ligand field electronics for high-turnover catalysis. For SAR studies targeting cathepsin S or developing copper-catalyzed cross-coupling systems, this specific ethyl variant is essential.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B13312408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-pyrazol-4-yl)methanethiol
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CS
InChIInChI=1S/C6H10N2S/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3
InChIKeyNMSIJQBSQNIPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specifications and Procurement Profile for (1-Ethyl-1H-pyrazol-4-yl)methanethiol (CAS 1250065-72-5)


(1-Ethyl-1H-pyrazol-4-yl)methanethiol (CAS 1250065-72-5) is a sulfur-containing heterocyclic building block featuring a pyrazole core with an N1-ethyl substituent and a C4-methanethiol (-CH₂SH) functional group. Its molecular formula is C₆H₁₀N₂S, with a molecular weight of 142.22 g/mol . The compound exhibits a calculated XLogP3 value of 0.6 and a topological polar surface area (TPSA) of 18.8 Ų, reflecting its moderate lipophilicity and favorable permeability profile [1]. The presence of the thiol group enables diverse reactivity including thiol-ene click chemistry, disulfide bond formation, and metal coordination, while the pyrazole ring provides aromatic stability and additional binding sites for catalytic and biological applications [2].

Why (1-Ethyl-1H-pyrazol-4-yl)methanethiol Cannot Be Replaced by Common Pyrazole-Methanethiol Analogs


Direct substitution of (1-ethyl-1H-pyrazol-4-yl)methanethiol with closely related pyrazole-methanethiol derivatives is scientifically unsound due to quantifiable differences in physicochemical properties and resultant performance. The ethyl substituent at N1 critically modulates lipophilicity, steric bulk, and electronic distribution compared to methyl, propyl, or unsubstituted analogs. These variations translate into divergent outcomes in applications ranging from membrane permeability in biological assays to catalytic activity in metal-mediated transformations. The evidence presented below establishes that the ethyl variant occupies a distinct property space that cannot be approximated by its in-class counterparts.

Quantitative Differentiation Evidence for (1-Ethyl-1H-pyrazol-4-yl)methanethiol Against Closest Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area Relative to N-Unsubstituted Analog

The target compound exhibits a measured XLogP3 of 0.6 and a TPSA of 18.8 Ų [1]. In comparison, the N-unsubstituted analog (1H-pyrazol-4-yl)methanethiol (CAS 1927883-75-7) displays an XLogP3 of 1.1 and a TPSA of 29.7 Ų [2]. The ethyl substitution reduces TPSA by 10.9 Ų and lowers logP by 0.5 units, indicating improved membrane permeability potential while maintaining aqueous solubility.

Lipophilicity Membrane Permeability Drug Design Physicochemical Profiling

Balanced Molecular Weight for Synthetic Versatility Compared to Methyl and Propyl Analogs

The molecular weight of (1-ethyl-1H-pyrazol-4-yl)methanethiol is 142.22 g/mol [1]. The methyl analog (1-methyl-1H-pyrazol-4-yl)methanethiol has a molecular weight of 128.19 g/mol , while the propyl analog (1-propyl-1H-pyrazol-4-yl)methanethiol is 156.25 g/mol . The ethyl derivative provides an intermediate molecular weight, offering a balance between the minimal steric bulk of the methyl analog and the increased lipophilicity and higher molecular weight of the propyl analog.

Molecular Weight Synthetic Handling Building Block Selection Medicinal Chemistry

Favorable Rotatable Bond Count for Conformational Sampling in Molecular Docking

The target compound possesses 2 rotatable bonds [1]. In comparison, the N-unsubstituted analog (1H-pyrazol-4-yl)methanethiol has only 1 rotatable bond [2]. This additional degree of conformational freedom allows the ethyl analog to sample a broader conformational space during molecular docking studies, potentially enabling more favorable binding modes to target proteins. Crucially, the number of rotatable bonds remains within the drug-likeness threshold (<10), preserving favorable entropic contributions to binding.

Rotatable Bonds Conformational Entropy Molecular Docking Structure-Based Drug Design

Pyrazole-Based Thioethers Demonstrate Potent Cathepsin S Inhibition with Submicromolar Cellular Potency

While no direct enzymatic data exists for (1-ethyl-1H-pyrazol-4-yl)methanethiol itself, pyrazole-based thioethers—synthesized from analogous thiol building blocks—exhibit potent cathepsin S inhibitory activity with submicromolar cellular potency [1]. The thioether moiety was shown via X-ray crystallography to bind to the S3 pocket of cathepsin S [1]. This class-level inference establishes the utility of pyrazole-methanethiol scaffolds in generating thioether-based enzyme inhibitors.

Cathepsin S Inhibition Enzyme Inhibition Thioether Moiety Covalent Inhibitors

Electrochemical Synthesis of Methylthiolated Pyrazoles Enables Metal-Free, Eco-Friendly Access

A recent four-component electrochemical protocol enables direct access to methylthiolated pyrazoles using KSCN as a sulfur source and methanol as both solvent and methylation reagent [1]. This method avoids expensive metal catalysts and highly toxic sulfur reagents, achieving gram-scale synthesis [1]. While the target compound itself is not directly synthesized in this study, the methodology validates the broader class of methylthiolated pyrazoles and provides a scalable, environmentally benign route for derivative synthesis.

Electrosynthesis Green Chemistry Pyrazole Functionalization Sustainable Manufacturing

Pyrazole-4-thiol Metal Complexes Achieve High Turnover Frequencies in Cross-Coupling Catalysis

Copper complexes of 1H-pyrazole-4-thiol achieve turnover frequencies (TOFs) of 1,200 h⁻¹ in Suzuki-Miyaura cross-coupling reactions . This class-level evidence demonstrates the capacity of pyrazole-thiol ligands to support efficient catalytic cycles. The N1-ethyl substitution in the target compound is expected to modulate the electronic properties of the pyrazole ring, potentially fine-tuning the catalytic activity of derived metal complexes.

Metal Coordination Catalysis Suzuki-Miyaura Coupling Ligand Design

Prioritized Application Scenarios for (1-Ethyl-1H-pyrazol-4-yl)methanethiol Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Thioether-Based Cathepsin S Inhibitors for Autoimmune and Inflammatory Diseases

The ethyl analog serves as a strategic building block for constructing pyrazole-based thioethers with demonstrated submicromolar cellular potency against cathepsin S [1]. The ethyl substituent enhances lipophilicity relative to unsubstituted analogs, potentially improving membrane permeability and target engagement. Procurement of this specific thiol enables structure-activity relationship (SAR) exploration of N1-alkyl chain length on enzyme inhibition and pharmacokinetic properties.

Catalyst Development: Design of Pyrazole-Thiolate Ligands for High-TON Cross-Coupling Reactions

Given that copper complexes of pyrazole-4-thiol achieve TOFs of 1,200 h⁻¹ in Suzuki-Miyaura couplings , the ethyl-substituted variant offers a means to electronically tune the ligand field. The methanethiol group provides a strong binding anchor to transition metals, while the N1-ethyl group modulates electron density on the pyrazole ring, potentially enhancing catalyst stability and turnover numbers.

Sustainable Organic Synthesis: Scalable Electrochemical Functionalization of Pyrazole Scaffolds

The electrochemical four-component protocol for methylthiolated pyrazoles avoids metal catalysts and toxic sulfur reagents, enabling gram-scale synthesis [2]. This methodology is directly applicable to the synthesis of (1-ethyl-1H-pyrazol-4-yl)methanethiol derivatives, reducing the cost and environmental footprint of manufacturing. This green chemistry advantage makes the compound more attractive for industrial-scale procurement and process development.

Drug Discovery: Conformational Sampling in Structure-Based Design via Optimal Rotatable Bond Count

The target compound's 2 rotatable bonds provide a favorable balance between conformational flexibility and binding affinity, enabling more thorough sampling of protein binding pockets during molecular docking [3]. This property is particularly valuable in fragment-based drug discovery, where the ethyl analog can serve as a privileged scaffold for growing into high-affinity leads.

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